rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde
Description
“rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” is an organic compound that features a cyclopropane ring substituted with a furan ring and an aldehyde group. The compound is racemic, meaning it contains equal amounts of both enantiomers (1R,2R) and (1S,2S). Such compounds are of interest in organic synthesis and medicinal chemistry due to their unique structural features and potential biological activities.
Properties
CAS No. |
2222994-23-0 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Aldehyde Group Introduction: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation or Dess-Martin periodinane oxidation, starting from an alcohol precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Swern oxidation reagents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2-(furan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: 2-(furan-2-yl)cyclopropane-1-methanol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
“rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” can be used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of “rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” would depend on its specific biological target. Generally, aldehydes can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The furan ring may also interact with biological macromolecules through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,2R)-2-(furan-2-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(furan-2-yl)cyclopropane-1-carbaldehyde: Non-racemic form of the compound.
Uniqueness
“rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” is unique due to its racemic nature, which can influence its reactivity and interaction with chiral environments in biological systems. The presence of both the furan ring and the aldehyde group also provides multiple sites for chemical modification and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
